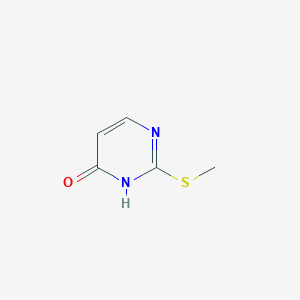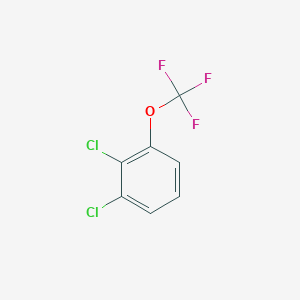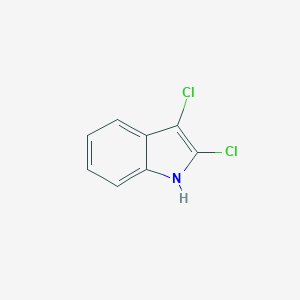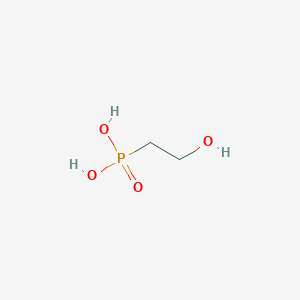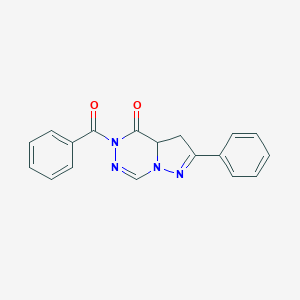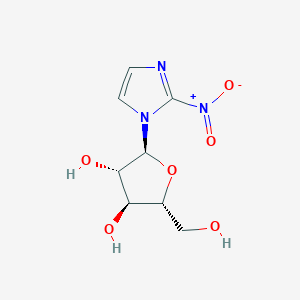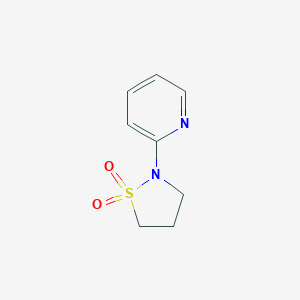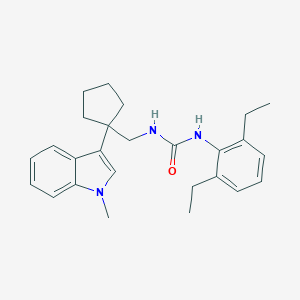
Dibromchloronitromethan
Übersicht
Beschreibung
Dibromochloronitromethane (DBN) is a halogenated organic compound with the chemical formula CBr2ClNO2. It is a colorless, water-soluble liquid that is used in a variety of applications, including in the synthesis of organic compounds, as an insecticide, and as a flame retardant. DBN is also used in the synthesis of a variety of pharmaceuticals and in the manufacture of plastics and rubber. In addition, it is used in the production of dyes and inks.
Wissenschaftliche Forschungsanwendungen
Studien zur Photodegradation
Dibromchloronitromethan wurde hinsichtlich seiner Photodegradationseigenschaften unter ultraviolettem (UV-)Bestrahlung untersucht . Der Abbau von this compound unter UV-Bestrahlung entspricht dem Modell der Reaktionskinetik erster Ordnung . Diese Anwendung ist entscheidend, um das Verhalten von this compound bei UV-Licht-Exposition zu verstehen, das in Umweltbereichen üblich ist.
Forschung zur Wasseraufbereitung
this compound entsteht oft als Nebenprodukt bei Wasseraufbereitungsprozessen . Das Verständnis seiner Entstehung und seines Abbaus kann dazu beitragen, Wasseraufbereitungsmethoden zu verbessern und das Vorhandensein potenziell schädlicher Nebenprodukte zu reduzieren.
Bewertung der Umweltauswirkungen
Die Untersuchung von this compound trägt auch zur Bewertung der Umweltauswirkungen bei, insbesondere in Wasserquellen. Sie hilft, das Verhalten solcher Verbindungen in der Umwelt, ihre potenziellen Risiken und Möglichkeiten zu ihrer Minderung zu verstehen .
Toxikologische Studien
this compound ist, wie andere Desinfektionsnebenprodukte (DBPs), in der Regel zytotoxisch, genotoxisch und karzinogen . Daher ist es in toxikologischen Studien wichtig, seine Auswirkungen auf die Gesundheit zu verstehen und Sicherheitsstandards zu entwickeln.
Kinetik- und Reaktionsweganalyse
Die Abbaugeschwindigkeit von this compound und seine Reaktionswege wurden unter verschiedenen Bedingungen untersucht, z. B. unterschiedliche Lichtintensität, Anfangskonzentration, pH-Wert, freie Chlorkonzentration und Bromidionenkonzentration . Dies hilft, die Kinetik und Reaktionswege von this compound zu verstehen, was in der Chemie- und Umwelttechnik von entscheidender Bedeutung ist.
Risikobewertung in der Wassersicherheit
Die Untersuchung von this compound trägt zur Risikobewertung in der Wassersicherheit bei. Durch das Verständnis seiner Entstehung, seines Abbaus und seiner Toxizität können Maßnahmen ergriffen werden, um seinen Gehalt im Wasser zu reduzieren und so die Wassersicherheit zu erhöhen .
Wirkmechanismus
Target of Action
Dibromochloronitromethane (DBCNM) is a member of the class of Halonitromethanes . These compounds are recently identified as a group of disinfection by-products (DBPs) found in drinking water
Action Environment
The action of DBCNM can be influenced by various environmental factors. For instance, a study has shown that the degradation of DBCNM under ultraviolet (UV) irradiation fits the first-order reaction kinetics model . The photodegradation rate of DBCNM decreases with the increase of initial concentration, and increases with the increase of light intensity, pH value, free chlorine concentration, and bromide ion concentration . The additions of free chlorine and bromide ion promote the conversion of DBCNM into other halonitromethanes (HNMs) under UV irradiation .
Biochemische Analyse
Biochemical Properties
Dibromochloronitromethane plays a significant role in biochemical reactions, particularly as a disinfection by-product. It interacts with various enzymes and proteins, leading to cytotoxic and genotoxic effects. Studies have shown that dibromochloronitromethane can induce DNA damage in mammalian cells, which is indicative of its interaction with cellular DNA and associated repair enzymes . The nature of these interactions often involves the formation of reactive intermediates that can bind to DNA, proteins, and other biomolecules, leading to cellular dysfunction.
Cellular Effects
Dibromochloronitromethane has been shown to exert cytotoxic and genotoxic effects on various types of cells. In mammalian cells, it induces DNA damage, which can lead to mutations and potentially carcinogenic outcomes . The compound influences cell signaling pathways, gene expression, and cellular metabolism by generating reactive oxygen species (ROS) and other reactive intermediates. These effects can disrupt normal cellular functions, leading to apoptosis or uncontrolled cell proliferation.
Molecular Mechanism
The molecular mechanism of dibromochloronitromethane involves its ability to form reactive intermediates that interact with cellular biomolecules. These intermediates can bind to DNA, causing strand breaks and other forms of damage . Additionally, dibromochloronitromethane can inhibit or activate various enzymes involved in DNA repair, cell cycle regulation, and apoptosis. The compound’s genotoxic effects are primarily due to its ability to induce oxidative stress and generate ROS, which further exacerbate DNA damage and cellular dysfunction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dibromochloronitromethane can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade under UV light and in the presence of certain chemicals . Long-term exposure to dibromochloronitromethane in in vitro and in vivo studies has shown persistent cytotoxic and genotoxic effects, indicating that its impact on cellular function can be sustained over time.
Dosage Effects in Animal Models
The effects of dibromochloronitromethane vary with different dosages in animal models. At low doses, the compound may induce mild cytotoxic effects, while higher doses can lead to significant DNA damage, oxidative stress, and apoptosis . Toxic or adverse effects, such as liver and kidney damage, have been observed at high doses, indicating a threshold beyond which the compound’s harmful effects become pronounced.
Metabolic Pathways
Dibromochloronitromethane is involved in metabolic pathways related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450, which facilitate its breakdown into less harmful metabolites . The compound’s presence can affect metabolic flux and alter metabolite levels, potentially disrupting normal metabolic processes and leading to cellular stress.
Transport and Distribution
Within cells and tissues, dibromochloronitromethane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its cytotoxic and genotoxic effects, with higher concentrations leading to more severe outcomes.
Subcellular Localization
Dibromochloronitromethane’s subcellular localization is primarily within the cytoplasm and nucleus, where it exerts its genotoxic effects. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus is particularly concerning due to its potential to interact with DNA and disrupt normal cellular functions.
Eigenschaften
IUPAC Name |
dibromo-chloro-nitromethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr2ClNO2/c2-1(3,4)5(6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDGXJVDOONOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])(Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152114 | |
| Record name | Dibromochloronitromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184-89-0 | |
| Record name | Dibromochloronitromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromochloronitromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Dibromochloronitromethane degrade in biological activated carbon (BAC) systems used for drinking water treatment?
A1: Research suggests that Dibromochloronitromethane undergoes biodegradation in BAC systems, with efficiency influenced by factors like empty bed contact time (EBCT) and water temperature. [] Increasing both EBCT and temperature enhances the biodegradation process. Notably, Dibromochloronitromethane exhibits a relatively high biodegradation efficiency compared to other halonitromethanes like Chloronitromethane and Dichloronitromethane. [] Kinetic analysis indicates a pseudo-first-order reaction model for its biodegradation. []
Q2: How does the structure of Dibromochloronitromethane impact its reactivity with free radicals like hydroxyl radicals (*OH) and hydrated electrons (e(aq)-)?
A2: Dibromochloronitromethane, with its molecular formula CBr2ClNO2, readily reacts with both OH and e(aq)-. [] Studies using electron pulse radiolysis and transient absorption spectroscopy reveal rapid reaction rates, with a bimolecular rate constant (k) of 1.80 x 10^8 M^-1 s^-1 for its reaction with OH and 2.95 x 10^10 M^-1 s^-1 for its reaction with e(aq)- at room temperature and pH ~7. [] These rate constants provide insights into the compound's reactivity with these common free radicals in aqueous environments.
Q3: Does Dibromochloronitromethane decompose at high temperatures often used in gas chromatography analysis?
A3: Yes, similar to other trihalonitromethanes, Dibromochloronitromethane is thermally unstable. [] It decomposes under the high temperatures (200-250°C) typically employed in gas chromatography (GC) injection ports and GC/mass spectrometry (GC/MS) analysis. [] This decomposition primarily yields haloforms, such as bromoform, through hydrogen abstraction from the solvent by thermally generated trihalomethyl radicals. [] Other decomposition products arise from radical reactions. This thermal instability can complicate its identification using standard GC/MS techniques, as the resulting mass spectra represent a mixture of the parent compound and its decomposition products. []
Q4: What are the potential cytotoxic and genotoxic effects of Dibromochloronitromethane in mammalian cells?
A4: Research indicates that Dibromochloronitromethane exhibits significant cytotoxicity and genotoxicity in mammalian cells. [] Studies using Chinese hamster ovary (CHO) cells demonstrated that chronic exposure (72 hours) to Dibromochloronitromethane resulted in considerable cytotoxicity, ranking second highest among the tested halonitromethanes. [] Furthermore, it induced substantial genomic DNA damage in CHO cells, again ranking second highest. [] These findings highlight the potential health risks associated with exposure to this disinfection byproduct.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



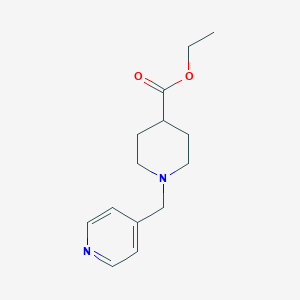
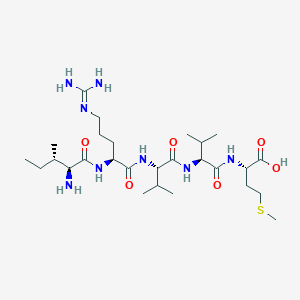
![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)

